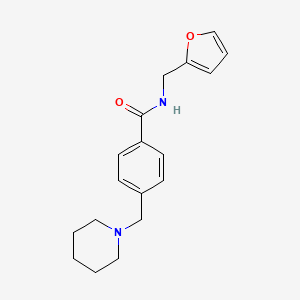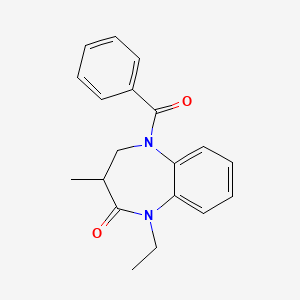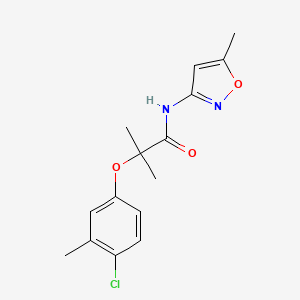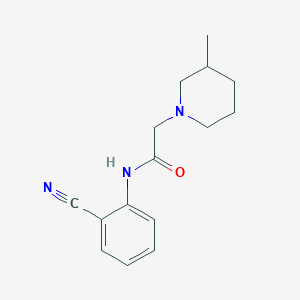
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-methyl-5-nitrophenyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves complex reactions, including cyclization and nitration processes. For instance, heterocyclic derivatives like 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones have been synthesized through a tandem nitration/cyclization reaction of N-alkyl-N-methacryloyl benzamides using nitrogen dioxide as the nitro source and oxidant, highlighting the innovative approaches in synthesizing such compounds under metal-free conditions (Li et al., 2017).
Molecular Structure Analysis
The molecular structure of related isoquinoline compounds showcases interesting conformational features. For example, certain compounds exhibit a U-shaped spatial conformation due to the presence of a methylene group between the isoquinoline and adjacent moieties, facilitating intermolecular interactions like slipped π–π and point-to-face C—H⋯π interactions, which are crucial for understanding the compound's reactivity and interaction with other molecules (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
Isoquinoline derivatives participate in various chemical reactions, including addition reactions with nitrogen dioxide to construct nitromethylated compounds. These reactions are indicative of the compound's reactivity, especially in forming heterocyclic derivatives with potential bioactivity (Li et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are essential for their practical applications in synthesis and material science. The crystal packing features of related compounds, such as intermolecular N—H⋯O interactions, play a significant role in determining their physical characteristics and stability (Bortoluzzi et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are pivotal for understanding the compound's behavior in chemical syntheses and potential applications in designing new molecules with desired functions. The ability to undergo tandem reactions, as seen in the synthesis of nitromethylated isoquinolinediones, underscores the versatile chemical properties of these compounds (Li et al., 2017).
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-methyl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-17-6-11-22(27(29)30)14-23(17)25-24(28)20-9-7-18(8-10-20)15-26-13-12-19-4-2-3-5-21(19)16-26/h2-11,14H,12-13,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSFVMWBQKWXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4643178.png)
![8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4643186.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B4643200.png)
![ethyl 2-({[4-(2-phenylethyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4643202.png)
![6-cyclopropyl-1-methyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4643211.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4643227.png)
![N-[4-(acetylamino)-3-methylphenyl]-1-adamantanecarboxamide](/img/structure/B4643233.png)
![N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4643240.png)

